methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate
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Overview
Description
Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is a complex organic compound featuring a pyrazole ring and a piperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in numerous biological processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent can significantly affect the intermolecular interactions between the compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the piperidine and benzoate groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate piperidine derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to increase the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the piperidine and benzoate groups.
Piperidine derivatives: Compounds containing piperidine rings but lacking the pyrazole and benzoate functionalities.
Uniqueness: Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate is unique due to its combination of pyrazole and piperidine rings, which provides distinct chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
methyl 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-12-16(2)23(21-15)14-18-8-10-22(11-9-18)13-17-4-6-19(7-5-17)20(24)25-3/h4-7,12,18H,8-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQGWJCYWWVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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